molecular formula C20H19N3O2S B2575399 2-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 392288-47-0

2-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2575399
CAS RN: 392288-47-0
M. Wt: 365.45
InChI Key: WJBKTHRCXHWQDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .

Scientific Research Applications

Herbicide Activity

  • Research by Weisshaar and Böger (1989) on chloroacetamides, a class to which the subject compound belongs, demonstrates their use as selective herbicides for controlling annual grasses and broad-leaved weeds in various crops (Weisshaar & Böger, 1989).

Synthesis and Coordination in Chemistry

  • Chkirate et al. (2019) explored the synthesis and characterization of pyrazole-acetamide derivatives. They found that these compounds, including variations similar to our compound of interest, form coordination complexes with significant antioxidant activity (Chkirate et al., 2019).

Antimicrobial Properties

  • Saravanan et al. (2010) investigated the antimicrobial activities of thiazole derivatives, which incorporate a pyrazole moiety similar to the compound . These derivatives showed notable antibacterial and antifungal activities (Saravanan et al., 2010).

Safety Assessment in Food and Beverage

  • Karanewsky et al. (2015) conducted a toxicological evaluation of a cooling agent structurally related to the compound of interest, assessing its safety for use in food and beverages (Karanewsky et al., 2015).

Anticancer and Antiviral Activities

  • Havrylyuk et al. (2013) synthesized 2-pyrazoline-substituted 4-thiazolidinones, related to the compound , and evaluated their in vitro anticancer and antiviral activities. They reported selective inhibition of leukemia cell lines and activity against the Tacaribe virus (Havrylyuk et al., 2013).

Comparative Metabolism Studies

  • Coleman et al. (2000) studied the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the metabolic pathways and toxicological profiles of compounds structurally related to the compound of interest (Coleman et al., 2000).

Cytotoxic Activity

  • Al-Sanea et al. (2020) designed and synthesized certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives and tested their anticancer activity, showing potential application in the development of new anticancer agents (Al-Sanea et al., 2020).

Computational and Pharmacological Evaluation

  • Faheem (2018) focused on the computational and pharmacological potential of pyrazole novel derivatives for toxicity assessment, tumor inhibition, and anti-inflammatory actions. The study highlights the versatility of such compounds in medicinal chemistry (Faheem, 2018).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-25-16-9-7-14(8-10-16)11-19(24)21-20-17-12-26-13-18(17)22-23(20)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBKTHRCXHWQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

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